3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE
Description
3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound that features a brominated benzamide structure linked to a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiadiazole ring, known for its versatile pharmacological properties, adds to the compound’s potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2S/c1-8(19)16-13-18-17-11(21-13)5-6-15-12(20)9-3-2-4-10(14)7-9/h2-4,7H,5-6H2,1H3,(H,15,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYDLPGQCHBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with acetic anhydride to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to modify the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological activities, while oxidation and reduction can lead to changes in the compound’s electronic properties .
Scientific Research Applications
3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities due to the presence of the thiadiazole ring.
Biological Studies: It is used in research to understand the interactions between thiadiazole-containing compounds and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to cross cellular membranes due to its lipophilic nature . The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(5-acetamido-1,3,4-thiadiazol-2-yl)benzamide
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
- N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-BROMO-N-[2-(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to the combination of the brominated benzamide and the thiadiazole ring. This combination enhances its potential biological activities and makes it a versatile compound for various applications in medicinal chemistry and material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
